![molecular formula C15H13NO5S B2455939 N-[(2-benzoylphenyl)sulfonyl]glycine CAS No. 1708401-74-4](/img/structure/B2455939.png)
N-[(2-benzoylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2-benzoylphenyl)sulfonyl]glycine” is a chemical compound with the CAS number 1708401-74-4 . It’s offered by several suppliers for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a subject of research. One approach involves the use of nickel (II) complexes of Schiff bases derived from glycine and chiral tridentate ligands . This methodology has been used for the synthesis of various structural types of amino acids .Chemical Reactions Analysis
The Ni (II) complexes of Schiff bases derived from glycine have been used in various chemical reactions, including aldol, Mannich-type, and Michael addition reactions . These reactions proceed with synthetically useful chemical yields and thermodynamically controlled stereoselectivity .Wissenschaftliche Forschungsanwendungen
N-[(2-benzoylphenyl)sulfonyl]glycine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been used as a tool to study the role of glycine in protein structure and function. In pharmacology, this compound has been investigated for its potential as a drug delivery system and as a modulator of drug resistance in cancer cells.
Wirkmechanismus
The mechanism of action of N-[(2-benzoylphenyl)sulfonyl]glycine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the glycine receptor. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition by this compound may contribute to its anti-inflammatory and analgesic effects. The glycine receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. This compound has been shown to modulate the glycine receptor, which may contribute to its effects on pain and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to modulate the activity of the glycine receptor, which can affect neuronal excitability and synaptic transmission. In vivo studies have demonstrated that this compound can reduce pain and inflammation in animal models, and may have potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-benzoylphenyl)sulfonyl]glycine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to its use in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-[(2-benzoylphenyl)sulfonyl]glycine. One area of interest is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these applications. Another area of interest is the development of this compound as a drug delivery system. This compound has been shown to have potential as a carrier for various drugs, and further studies are needed to optimize its properties for this application. Finally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents based on this compound.
Synthesemethoden
The synthesis of N-[(2-benzoylphenyl)sulfonyl]glycine involves the reaction of glycine with 2-benzoylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 215-217°C. The purity of this compound can be verified by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Eigenschaften
IUPAC Name |
2-[(2-benzoylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c17-14(18)10-16-22(20,21)13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFUBKUQZWMCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2455861.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2455863.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2455864.png)
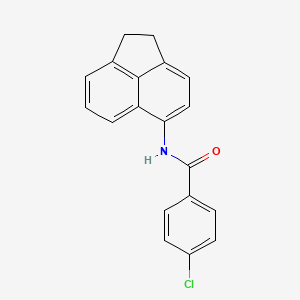
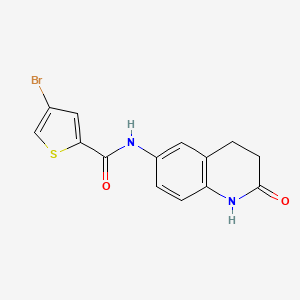
![4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2455867.png)
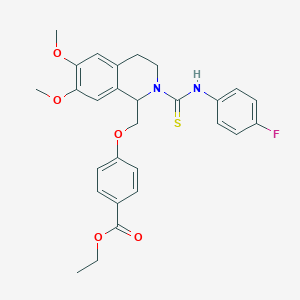
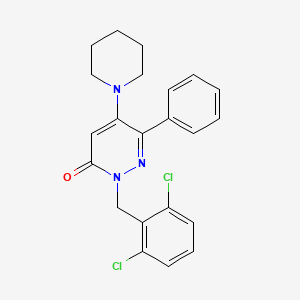
![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)
![3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2455877.png)
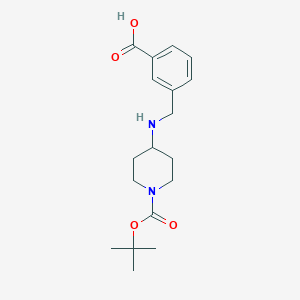
![Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B2455879.png)